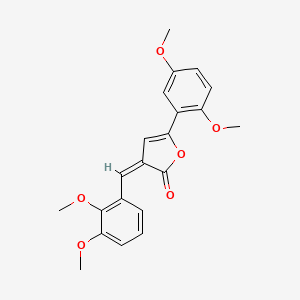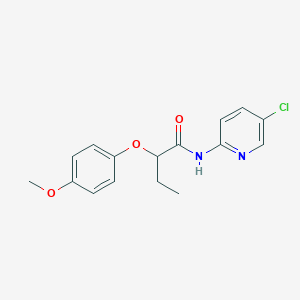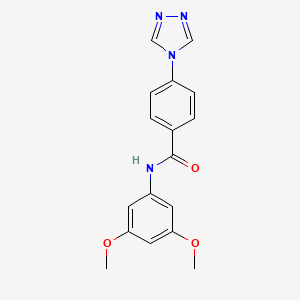
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide, also known as FANAM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been shown to exhibit antiviral activity against a number of viruses, including herpes simplex virus and human immunodeficiency virus. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide also exhibits a range of biological activities, making it a useful tool for investigating the mechanisms of various biological processes. However, 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide and its potential interactions with other drugs.
Synthesemethoden
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-furylmethylamine with 4-nitrophenylacryloyl chloride in the presence of triethylamine. The resulting compound is then acetylated using acetic anhydride to yield 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide. Other methods of synthesis have also been reported, including the use of microwave irradiation and solid-phase synthesis.
Wissenschaftliche Forschungsanwendungen
2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 2-(acetylamino)-N-(2-furylmethyl)-3-(4-nitrophenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(E)-2-acetamido-N-(furan-2-ylmethyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11(20)18-15(16(21)17-10-14-3-2-8-24-14)9-12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,21)(H,18,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMOWPCHHXSQN-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)

![N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4956359.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)

![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4956376.png)
![N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4956378.png)

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)

![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)

![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)